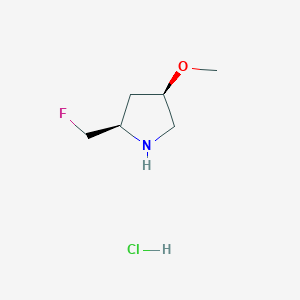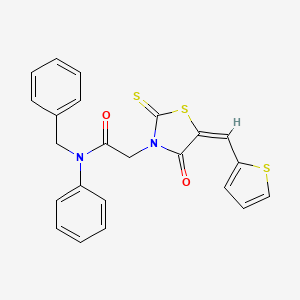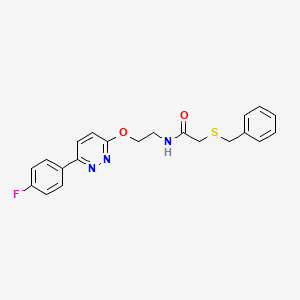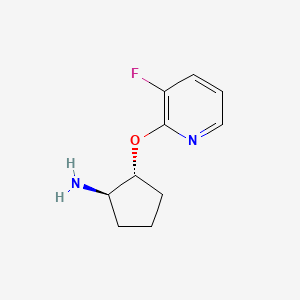![molecular formula C11H12N2O2 B2562108 3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one CAS No. 2168852-75-1](/img/structure/B2562108.png)
3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like "3'H-Spiro{oxane-4,1'-pyrrolo[3,2-b]pyridine}-2'-one", are extensively utilized in medicinal chemistry due to their structural versatility and stereochemical properties. These compounds are valuable in designing bioactive molecules with target selectivity, significantly influencing the pharmaceutical industry's efforts to develop treatments for various diseases. The sp3-hybridization of the pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to stereochemistry and increasing 3D molecular coverage, which is crucial for drug-receptor interactions. This is evident in the synthesis strategies and biological activity studies of pyrrolidine-based compounds, highlighting their potential in the design of novel therapeutic agents (Li Petri et al., 2021).
Spirocyclic Derivatives as Antioxidants
Spirocyclic compounds, including "this compound", have gained significant attention for their antioxidant properties. These molecules have shown potential in combating oxidative stress, which is linked to the development and progression of numerous diseases, including cancer and neurodegenerative disorders. The structural complexity of spirocyclic derivatives, characterized by their versatility and similarity to important pharmacophore centers, enables the development of drugs with potential antioxidant activities. Research in this area emphasizes the synthesis, antioxidant activity profiles, and therapeutic applications of spiro compounds, underscoring their importance in discovering drugs with antioxidant capabilities (Acosta-Quiroga et al., 2021).
Photocatalytic Water Splitting
The exploration of novel materials for photocatalytic water splitting is a critical area of research in renewable energy. Compounds with complex structures, including "this compound", may influence the development of new catalysts capable of efficiently converting water into hydrogen and oxygen under light irradiation. This process is vital for harnessing solar energy and producing clean fuel. The study of heterogeneous photocatalyst materials, including metal oxides and sulfides, provides insights into factors affecting photocatalytic performance and guides the design of new materials for solar hydrogen production (Kudo & Miseki, 2009).
Properties
IUPAC Name |
spiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(3-6-15-7-4-11)9-8(13-10)2-1-5-12-9/h1-2,5H,3-4,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZUONYJHHVRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=CC=N3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
sulfamoyl}benzoic acid](/img/structure/B2562026.png)
![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)

![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)



![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2562044.png)

![2-methoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2562048.png)
